molecular formula C18H12Cl2N2O2S B4227135 4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate

4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate

Cat. No. B4227135
M. Wt: 391.3 g/mol
InChI Key: CKVKZRYFVODASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the pyrimidinecarboxylate family and is used in various fields of study, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that it can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate in lab experiments include its potential as an anticancer agent and drug delivery system. However, its limitations include its complex synthesis process and limited availability.

Future Directions

For the study of 4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate include further investigation of its mechanism of action, optimization of its synthesis process, and exploration of its potential therapeutic applications in other fields of study. Additionally, research could focus on developing new derivatives of the compound to improve its efficacy and reduce its limitations.

Scientific Research Applications

4-chlorophenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate has been studied for its potential therapeutic applications in various fields of study. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

(4-chlorophenyl) 2-benzylsulfanyl-5-chloropyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c19-13-6-8-14(9-7-13)24-17(23)16-15(20)10-21-18(22-16)25-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKZRYFVODASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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